Ligustroflavone

Übersicht

Beschreibung

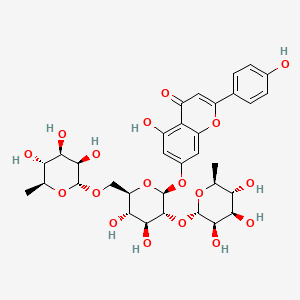

Ligustroflavone is a compound isolated from Ligustrum vulgare. It shows anti-inflammatory and antioxidant activity and has the potential as a calcium-sensing receptor (CaSR) antagonist .

Synthesis Analysis

A selective and sensitive liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) method was developed for the simultaneous determination of ligustroflavone and rhoifolin in rat plasma . Ligustroflavone and rhoifolin are highly polar compounds and are not retained well on a regular C18 column. A Venusil HILIC column was selected based on the retention times of these compounds and the separation efficiency of the column .Molecular Structure Analysis

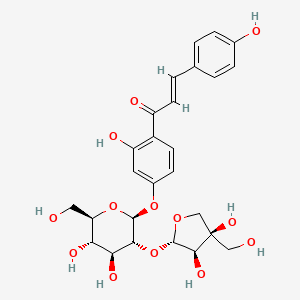

Ligustroflavone contains a total of 96 bonds; 56 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 2 double bonds, 12 aromatic bonds, 6 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 8 hydroxyl groups, 2 aromatic hydroxyls, and 8 secondary .Chemical Reactions Analysis

A liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) method was developed for the simultaneous determination of ligustroflavone and rhoifolin in rat plasma . The interaction between RIPK3 and RIPK1 or MLKL was significantly enhanced, which was blocked in the presence of ligustroflavone .Physical And Chemical Properties Analysis

Ligustroflavone has a molecular formula of C33H40O18 and a molecular weight of 724.66 .Wissenschaftliche Forschungsanwendungen

1. Osteoporosis Prevention in Diabetic Mice

Ligustroflavone is a major compound in Fructus Ligustri Lucidi, known for its role in regulating parathyroid hormone (PTH) levels and improving calcium balance. Research by (Feng et al., 2019) highlighted ligustroflavone's potential as a calcium-sensing receptor (CaSR) antagonist. Their study found it effective in preventing osteoporosis in diabetic mice by regulating calcium metabolism and transiently increasing PTH levels.

2. Antioxidant and Anti-Inflammatory Properties

Ligustroflavone exhibits significant antioxidant and anti-inflammatory activities. (Pieroni & Pachaly, 2000) isolated ligustroflavone from Ligustrum vulgare L. and recognized its historical use in Mediterranean ethnomedicine for its anti-inflammatory properties.

3. Neuroprotection in Ischemic Stroke

The compound has shown promise in neuroprotection, particularly in cases of ischemic stroke. (Zhang et al., 2019) demonstrated that ligustroflavone reduces necroptosis in rat brains after ischemic stroke by targeting the RIPK1/RIPK3/MLKL pathway, suggesting its potential as a therapeutic agent for stroke-related brain injury.

4. Pharmacokinetics and Tissue Distribution

Understanding the pharmacokinetics and tissue distribution of ligustroflavone is crucial for its application. (Zhou et al., 2020) developed a method for quantifying ligustroflavone in rats, finding rapid diffusion into major organs, with the liver playing a key role in its metabolism.

5. Interaction with Proteins

Ligustroflavone's interaction with proteins like bovine serumalbumin was studied by (Sun, Yuan, & Lu, 2020). They found that ligustroflavone has a high affinity for bovine serum albumin, forming complexes that suggest potential for drug/protein interactions.

6. Dual Inhibition of Metallopeptidases

Ligustroflavone exhibits inhibitory activity against metallopeptidases such as ACE and NEP. Research by (Kiss, Mank, & Melzig, 2008) showed that extracts containing ligustroflavone could be used to support diuretic and hypotensive activities, partially confirming the traditional use of Ligustrum vulgare.

7. Effects on Calcium Balance

(Zhang, Lai, Leung, Che, & Wong, 2008) explored the effects of Fructus Ligustri Lucidi, which contains ligustroflavone, on calcium balance in aged female rats. They found that it enhanced the apparent calcium absorption rate and reduced calcium excretion.

8. Secondary Metabolites and Antioxidant Activity

The study of secondary metabolites in Ligustri Lucidi Fructus, including ligustroflavone, by (Guo et al., 2018) provides insights into its antioxidant activity and medicinal values.

9. Neuroprotective Activity via NLRP1 Inflammasome Suppression

Ligustroflavone has been found to exert neuroprotective activity in ischemic stroke mice by suppressing the NLRP1 inflammasome, as demonstrated by (Bi, Bai, Zhang, & Liu, 2022). This suggests its potential for treating neurological diseases.

10. Osteoprot

ective Effects in Aged RatsFurther emphasizing its role in bone health, (Ko et al., 2010) investigated the effects of Fructus Ligustri Lucidi extract, containing ligustroflavone, on bone mineral density in aged ovariectomized rats. Their study concluded that the extract significantly inhibited bone density loss, indicating its osteoprotective effects.

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O18/c1-11-22(37)25(40)28(43)31(46-11)45-10-20-24(39)27(42)30(51-32-29(44)26(41)23(38)12(2)47-32)33(50-20)48-15-7-16(35)21-17(36)9-18(49-19(21)8-15)13-3-5-14(34)6-4-13/h3-9,11-12,20,22-35,37-44H,10H2,1-2H3/t11-,12-,20+,22-,23-,24+,25+,26+,27-,28+,29+,30+,31+,32-,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NULBHTHMVOCGOE-ZBCCAYPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

724.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ligustroflavone | |

CAS RN |

260413-62-5 | |

| Record name | Nuezhenoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0260413625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

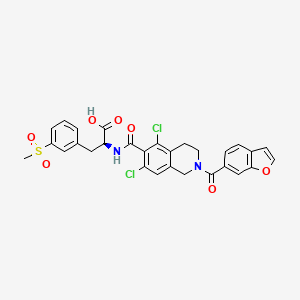

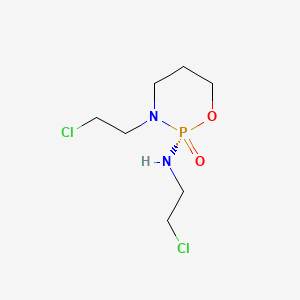

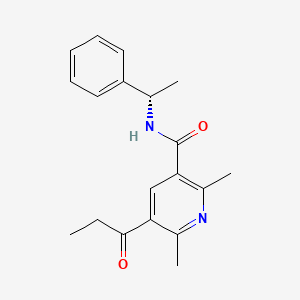

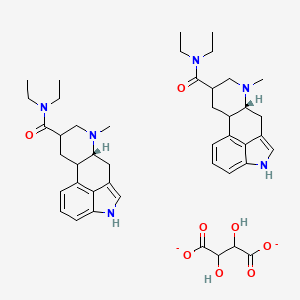

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.